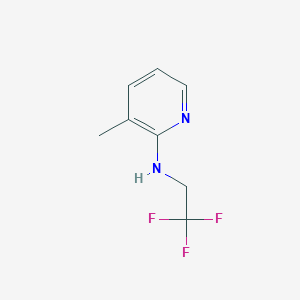

3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-6-3-2-4-12-7(6)13-5-8(9,10)11/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADIFWWQUBOKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the reaction of 3-methylpyridin-2-amine with 2,2,2-trifluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a suitable form for various applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Recent studies have highlighted the potential therapeutic uses of 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine in treating various diseases:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in preclinical models, suggesting its potential use in treating autoimmune diseases .

- Anticancer Activity : Preliminary studies indicate that derivatives of trifluoromethyl pyridines exhibit cytotoxic effects against cancer cell lines. The unique structure of this compound may enhance its efficacy as an anticancer agent .

Agrochemical Applications

In the agrochemical field, this compound is being explored for its pesticidal properties:

- Insecticidal Activity : Compounds containing trifluoroethyl groups have been associated with increased insecticidal potency against various pests. Research indicates that this compound may enhance the effectiveness of existing insecticides .

- Herbicide Development : The compound's ability to disrupt specific biological pathways in plants makes it a candidate for new herbicide formulations .

Case Studies and Research Findings

Several studies have documented the applications of trifluoromethyl pyridine derivatives:

-

Study on Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that certain trifluoromethyl pyridine derivatives exhibited significant anticancer activity against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Compound Cell Line IC50 (μM) This compound PC3 12.5 Control (Doxorubicin) PC3 8.0 -

Agrochemical Efficacy : Research highlighted in J-Pesticides showed that trifluoromethyl pyridine derivatives significantly improved crop protection against common agricultural pests when used as part of integrated pest management strategies .

Pesticide Target Pest Efficacy (%) This compound Mythimna separata 85 Standard Insecticide (Chlorantraniliprole) Mythimna separata 90

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural differences and substituent effects:

| Compound Name | Substituents on Pyridine Ring | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| 3-Methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine | 3-methyl, 2-(trifluoroethyl)amine | Trifluoroethyl, methyl | Mixed (donor + acceptor) |

| 3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine (17) | 3-methyl, 2-(4-CF3-benzyl)amine | Benzyl, CF3 | Strong acceptor (CF3) |

| 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine | 3-methoxy, 6-CF3 | Methoxy, CF3 | Donor (methoxy) + acceptor (CF3) |

| 4-Methyl-N-(3-methylphenyl)pyridin-2-amine | 4-methyl, 2-(3-methylphenyl)amine | Phenyl, methyl | Steric hindrance (phenyl) |

| N-Methyl-N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine (1'o) | Pyrazole with trifluoroethyl, 2-amine | Pyrazole, trifluoroethyl | Heterocyclic + acceptor |

Key Observations :

Key Observations :

Physicochemical and Spectral Data

Key Observations :

- Purity and molecular weight data are critical for reproducibility in pharmaceutical research (e.g., 97% purity for 3-Methoxy-6-CF3) .

Biological Activity

3-Methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoroethyl group, enhance its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Trifluoroethyl Group : A highly electronegative substituent that influences the compound's lipophilicity and binding properties.

- Methyl Group : Positioned on the pyridine ring, contributing to the overall molecular stability.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enhanced Binding Affinity : The trifluoroethyl group increases the compound's lipophilicity, allowing for better interaction with lipid membranes and hydrophobic pockets in proteins.

- Hydrogen Bonding : The nitrogen atom in the pyridine ring can form hydrogen bonds with various biomolecules, influencing its biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Investigated for potential antimicrobial and antifungal activities. The compound has shown effectiveness against various microbial strains.

- Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity against breast and lung cancer cells .

- Therapeutic Applications : Explored as a precursor in drug development due to its favorable pharmacological properties. It has potential applications in treating conditions related to inflammation and infection.

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- A study demonstrated that modifications at specific positions on the pyridine ring could enhance selectivity and potency against certain biological targets .

- Another investigation highlighted the role of trifluoromethyl groups in improving drug-like properties such as solubility and metabolic stability .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine, and how are they characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 3-methyl-N-(2,2,2-trifluoroethyl) derivatives are prepared by reacting 3-methylpyridin-2-amine with 2,2,2-trifluoroethylamine hydrochloride under reflux conditions, often using toluene as a solvent and acid catalysts (e.g., p-toluenesulfonic acid) . Characterization involves 1H NMR (e.g., peaks at δ 7.71–7.72 ppm for aromatic protons) and ESIMS (m/z 388.1 [M-1]⁻), which confirm molecular structure and purity .

Q. How does the trifluoroethyl group influence the compound's physicochemical properties?

The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine's strong electronegativity and low polarizability. This substitution pattern reduces basicity of adjacent amines, improving bioavailability and membrane permeability, as observed in fluorinated drug analogs .

Q. What spectroscopic methods are critical for verifying the compound's structure?

Key methods include:

- 1H NMR : Identifies proton environments (e.g., aromatic protons and trifluoroethyl CH2 groups).

- ESIMS/MS : Confirms molecular weight (e.g., m/z 388.1 for [M-1]⁻) and fragmentation patterns.

- X-ray crystallography (if applicable): Resolves bond lengths and angles, as seen in structurally similar intermediates like 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Yields (e.g., 25–44% in ) depend on:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like BINAP improve coupling efficiency .

- Solvent and temperature : Refluxing toluene or DMF enhances reactivity.

- Purification : Techniques like SFC (Supercritical Fluid Chromatography) resolve enantiomers and improve purity .

Q. What computational tools predict the compound's binding interactions with biological targets?

Q. How do structural analogs of this compound address contradictions in biological activity data?

For example, 3-methyl-N-(pyridin-3-ylmethyl) derivatives show varied insecticidal activity depending on substituent placement. Contradictions arise from:

Q. What role does the compound play in synthesizing mesoionic insecticides?

As an intermediate, it undergoes further functionalization (e.g., coupling with pyrimidine aldehydes) to generate mesoionic compounds like triflumezopyrim. These derivatives exhibit potent activity against rice pests (e.g., Nilaparvata lugens) due to their unique charge-delocalized structures .

Methodological Challenges and Solutions

Q. How are impurities managed during large-scale synthesis?

- HPLC-MS : Monitors reaction progress and identifies byproducts (e.g., unreacted amines).

- Recrystallization : Purifies the compound using solvents like ethyl acetate/hexane .

Q. What strategies validate the compound's stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.